Desacetylcephapirin

描述

去乙酰头孢吡林(钠盐)是头孢菌素类抗生素头孢吡林的活性代谢产物。 它以其抗菌特性而闻名,对包括大肠杆菌、肺炎克雷伯菌、奇异变形杆菌和金黄色葡萄球菌在内的多种细菌有效

准备方法

合成路线和反应条件

去乙酰头孢吡林(钠盐)通过脱乙酰化过程由头孢吡林合成。合成路线包括从头孢吡林中去除乙酰基,从而形成去乙酰头孢吡林。 反应条件通常包括使用特定试剂和催化剂来促进脱乙酰化过程 .

工业生产方法

在工业环境中,去乙酰头孢吡林(钠盐)的生产涉及头孢吡林的大规模脱乙酰化。该工艺经过优化,以确保最终产品的产率和纯度高。 反应在受控条件下进行,以保持该化合物的稳定性和功效 .

化学反应分析

反应类型

去乙酰头孢吡林(钠盐)经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

还原: 可以进行还原反应来改变去乙酰头孢吡林的化学结构。

常用试剂和条件

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能导致形成氧化衍生物,而还原可能导致形成该化合物的还原形式 .

科学研究应用

Antimicrobial Activity

Desacetylcephapirin demonstrates antimicrobial activity against various bacterial pathogens. Studies have shown that it is less potent than its parent compound, cephapirin, with reported efficacy ranging from 5% to 55% less effective depending on the bacterial strain tested .

Minimum Inhibitory Concentrations (MIC)

The effectiveness of this compound can be quantified through its Minimum Inhibitory Concentration (MIC). For instance:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 64 |

| Staphylococcus aureus | 0.12 |

| Streptococcus uberis | 0.12 |

In clinical studies, this compound showed significant inhibitory effects against pathogens causing mastitis, with a higher persistence in milk compared to cephapirin itself .

Pharmacokinetics and Metabolism

This compound is formed through the metabolic conversion of cephapirin in vivo. Research indicates that after administration, a substantial portion of cephapirin is converted to this compound, particularly noted in studies involving intramammary infusions in cattle . This conversion is crucial as it influences both the duration of antimicrobial activity and the overall therapeutic effectiveness.

Clinical Applications in Veterinary Medicine

This compound is primarily utilized in treating mastitis in dairy cows. Its application includes:

- Intramammary Infusions : Administered directly into the udder to combat bacterial infections, leading to improved clinical outcomes.

- Prolonged Efficacy : Studies indicate that this compound remains detectable in milk for extended periods post-treatment, suggesting a longer duration of action compared to cephapirin .

Case Studies

Several case studies have documented the successful use of this compound in clinical settings:

- Case Study 1 : In a controlled trial involving dairy cows with clinical mastitis, treatment with this compound resulted in a clinical cure rate of over 90%, demonstrating its effectiveness against common pathogens .

- Case Study 2 : A comparative study showed that this compound had similar cure rates to other antibiotics while reducing overall antibiotic usage without compromising efficacy .

Implications for Animal Health

The use of this compound not only aids in treating infections but also aligns with efforts to minimize antibiotic resistance by promoting targeted therapy. Its application in veterinary medicine underscores the importance of understanding drug metabolism and pharmacodynamics to optimize treatment protocols.

作用机制

去乙酰头孢吡林(钠盐)的作用机制涉及抑制细菌细胞壁的合成。该化合物与细菌细胞壁上的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,这对细胞壁的完整性至关重要。 这会导致细菌细胞壁变弱,最终导致细菌细胞溶解 .

相似化合物的比较

类似化合物

头孢吡林: 去乙酰头孢吡林的母体化合物。它也是一种具有类似抗菌特性的头孢菌素类抗生素。

头孢唑啉: 另一种第一代头孢菌素,具有类似的作用机制。

独特性

去乙酰头孢吡林(钠盐)以其特定的去乙酰化结构而独树一帜,与母体化合物头孢吡林相比,这可能导致不同的药代动力学和药效学特性。 这种独特性使其在研究中具有价值,可以了解结构修饰对抗生素活性的影响 .

生物活性

Desacetylcephapirin is a significant metabolite of the cephalosporin antibiotic cephapirin. Its biological activity, particularly in relation to antimicrobial efficacy, pharmacokinetics, and clinical applications, has been the subject of various studies. This article compiles research findings, data tables, and case studies to provide a comprehensive overview of the biological activity of this compound.

1. Antimicrobial Activity

This compound exhibits notable antimicrobial properties, particularly against mastitis pathogens. The Minimum Inhibitory Concentrations (MICs) for this compound have been documented in various studies:

| Pathogen | MIC50 (µg/mL) | Clinical | Subclinical |

|---|---|---|---|

| Streptococcus dysgalactiae | 0.25 | Yes | Yes |

| Coagulase-negative staphylococci | 0.12 | Yes | Yes |

These results indicate that this compound is effective against both clinical and subclinical strains of these pathogens, making it a valuable option in veterinary medicine, especially for treating bovine mastitis .

2. Pharmacokinetics

The pharmacokinetics of this compound reveal its rapid metabolism and excretion patterns. Following administration of cephapirin, this compound becomes the predominant compound in systemic circulation and milk. One study demonstrated that after intramammary infusion of cephapirin in dairy cows, this compound was detected as the primary metabolite within 48 hours post-infusion .

Key Findings:

- Half-life : The half-life of this compound ranges from 0.5 to 2 hours in various species .

- Absorption : Approximately 90% of administered cephapirin is absorbed by humans, with this compound being the major residue detected in tissues .

- Tissue Distribution : Studies indicate that this compound persists longer than cephapirin in milk samples from treated animals, which is critical for evaluating withdrawal times for dairy products .

3. Clinical Applications and Case Studies

This compound has been utilized in clinical settings primarily for treating mastitis in dairy cattle. A case study involving twenty patients indicated varying degrees of success with this compound treatment, showcasing its potential effectiveness but also highlighting the need for careful monitoring of outcomes .

Case Study Summary:

- Study Population : 20 patients treated with this compound.

- Outcomes : Excellent results were obtained in 1 case, fair results in 2 cases, indicating variability in treatment response .

4. Comparative Efficacy with Cephapirin

Research indicates that this compound is generally less active than its parent compound, cephapirin. Specifically, it has been reported to be 5% to 55% less effective against various pathogens depending on the specific strain tested . This reduced efficacy necessitates consideration when selecting treatment protocols.

5. Conclusion

This compound plays a crucial role as an active metabolite of cephapirin with significant antimicrobial activity against key pathogens involved in bovine mastitis. Its pharmacokinetic profile supports its use in veterinary medicine; however, its comparative efficacy suggests that while it can be effective, it may not always replace cephapirin in treatment regimens.

Further research is essential to optimize dosing strategies and enhance understanding of its clinical implications across different animal species.

属性

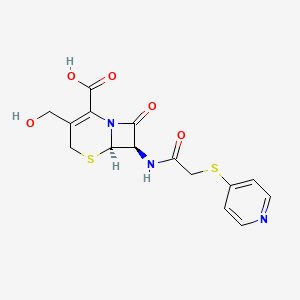

IUPAC Name |

(6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O5S2/c19-5-8-6-25-14-11(13(21)18(14)12(8)15(22)23)17-10(20)7-24-9-1-3-16-4-2-9/h1-4,11,14,19H,5-7H2,(H,17,20)(H,22,23)/t11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFHZPVEQXTSQW-BXUZGUMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CSC3=CC=NC=C3)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00959064 | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38115-21-8 | |

| Record name | Desacetylcephapirin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38115-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desacetyl cephapirin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038115218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desacetylcephapirin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00959064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESACETYLCEPHAPIRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XX90DN99PA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。